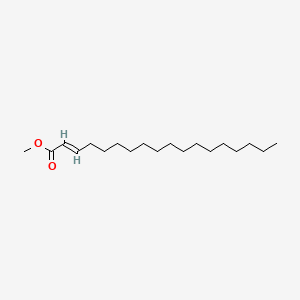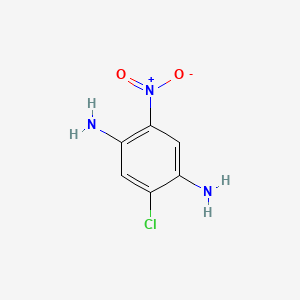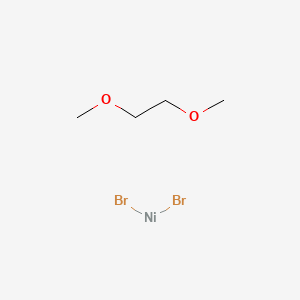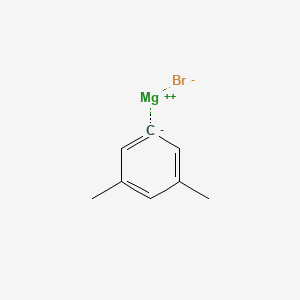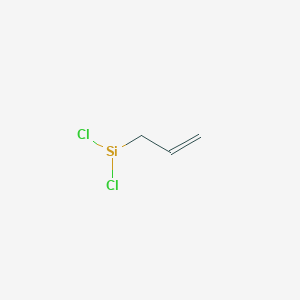
2,5-Bis(benzyloxy)benzoic acid
Übersicht
Beschreibung
2,5-Bis(benzyloxy)benzoic acid is a chemical compound with the empirical formula C21H18O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 2,5-Bis(benzyloxy)benzoic acid is 334.37 . The SMILES string representation is OC(=O)c1cc(OCc2ccccc2)ccc1OCc3ccccc3 . This provides a way to represent the structure of the chemical compound using ASCII strings.Physical And Chemical Properties Analysis
2,5-Bis(benzyloxy)benzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
1. Lanthanide-Based Coordination Polymers
2,5-Bis(benzyloxy)benzoic acid (HL1) has been used in synthesizing lanthanide coordination compounds. These compounds are characterized for their photophysical properties and exhibit interesting features like bright green luminescence efficiencies and longer excited state lifetimes, making them potentially useful in light-harvesting applications and luminescence-based technologies (Sivakumar et al., 2011).
2. Liquid-Crystalline Structures
The derivative of 2,5-bis(benzyloxy)benzoic acid has been utilized in the formation of liquid-crystalline structures. These structures have potential applications in materials science, particularly in areas requiring controlled molecular alignment and self-assembly properties (Kishikawa et al., 2008).
3. Polymer Synthesis
In the field of polymer chemistry, 2,5-bis(benzyloxy)benzoic acid has been used as a building block for synthesizing hyperbranched polyesters. These polyesters have a range of molecular weights and branching degrees, suggesting potential applications in materials with specific mechanical or chemical properties (Blencowe et al., 2003).
4. Metal Ion Coordination
Studies have shown that 2,5-bis(benzyloxy)benzoic acid derivatives can effectively coordinate with metal ions at the air-water interface. This property is significant in the study of Langmuir-Blodgett films and has implications in the development of sensors and surface chemistry applications (Yang et al., 2011).
5. Luminescence in Dendrimers
In the field of luminescent materials, derivatives of 2,5-bis(benzyloxy)benzoic acid have been used in creating dendrimers with enhanced photoluminescence properties. These materials could be significant in developing new types of light-emitting devices and optical materials (Kim et al., 2008).
Safety And Hazards
When handling 2,5-Bis(benzyloxy)benzoic acid, it’s recommended to do so in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Relevant Papers There are several peer-reviewed papers related to 2,5-Bis(benzyloxy)benzoic acid available at Sigma-Aldrich . These papers could provide more detailed information about the compound and its applications.
Eigenschaften
IUPAC Name |
2,5-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXIICUMJCMYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443244 | |
| Record name | 2,5-bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(benzyloxy)benzoic acid | |
CAS RN |
67127-91-7 | |
| Record name | 2,5-bis(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



